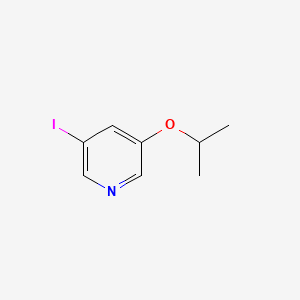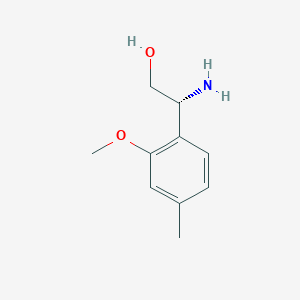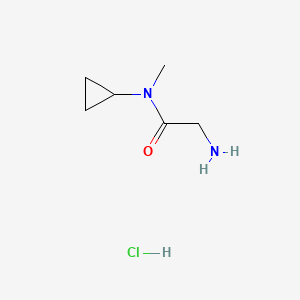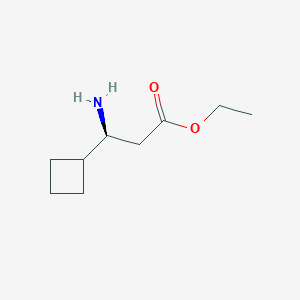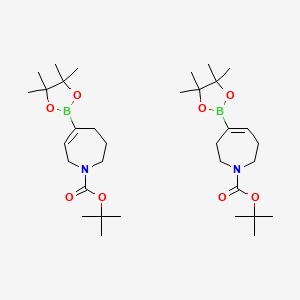
tert-Butyl 4or5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,6or4,7-tetrahydro-1H-azepine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate: and tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate are boron-containing heterocyclic compounds. These compounds are of interest due to their potential applications in organic synthesis, medicinal chemistry, and materials science. The presence of the boron atom within the dioxaborolane ring imparts unique reactivity and stability to these molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of pinacol with boronic acids or boronates under catalytic conditions to form the dioxaborolane ring . The azepine ring can then be introduced through a series of substitution reactions .
Industrial Production Methods
Industrial production methods for these compounds are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these reactions would depend on the availability of starting materials and the efficiency of the catalytic processes involved.
Análisis De Reacciones Químicas
Types of Reactions
These compounds can undergo various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the dioxaborolane ring to other boron-containing functional groups.
Substitution: The azepine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Reduced boron-containing compounds.
Substitution: Functionalized azepine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. The boron atom within the dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Biology and Medicine
In biology and medicine, these compounds have potential applications as building blocks for the synthesis of boron-containing drugs. Boron has unique properties that can enhance the activity and selectivity of pharmaceutical agents.
Industry
In industry, these compounds can be used in the development of new materials with unique properties. The boron atom can impart stability and reactivity to polymers and other materials.
Mecanismo De Acción
The mechanism by which these compounds exert their effects depends on the specific reactions they undergo. In Suzuki-Miyaura cross-coupling reactions, the boron atom participates in the formation of a carbon-carbon bond through a palladium-catalyzed process. The dioxaborolane ring acts as a boron source, which is transferred to the palladium catalyst and then to the organic substrate .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate and tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate lies in their specific ring structures and the position of the boron atom
Propiedades
Fórmula molecular |
C34H60B2N2O8 |
|---|---|
Peso molecular |
646.5 g/mol |
Nombre IUPAC |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,6,7-tetrahydroazepine-1-carboxylate;tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,7-tetrahydroazepine-1-carboxylate |
InChI |
InChI=1S/2C17H30BNO4/c2*1-15(2,3)21-14(20)19-11-8-9-13(10-12-19)18-22-16(4,5)17(6,7)23-18/h10H,8-9,11-12H2,1-7H3;9H,8,10-12H2,1-7H3 |
Clave InChI |
PWHBYDVJCBYFSK-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CCCN(CC2)C(=O)OC(C)(C)C.B1(OC(C(O1)(C)C)(C)C)C2=CCN(CCC2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine](/img/structure/B13567455.png)
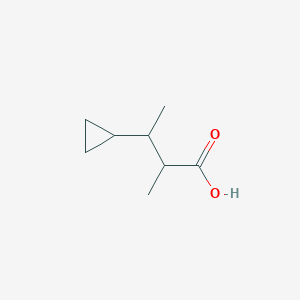



![tert-butyl N-[4-(2-azidoethyl)cyclohexyl]carbamate](/img/structure/B13567473.png)
